3-Amino-4-methylheptanoic acid
Overview
Description
3-Amino-4-methylheptanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of heptanoic acid, featuring an amino group at the third carbon and a methyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylheptanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylheptanoic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:
Esterification: The carboxyl group can be esterified with an alcohol under acidic conditions.
Acylation: The amino group can be acylated with acid chlorides or anhydrides under basic conditions.
Cyclization: Prolonged reactions or excess reagents can lead to cyclization, forming compounds such as azlactones or diketopiperazines
Common Reagents and Conditions:
Esterification: Alcohol and acid catalyst.
Acylation: Acid chlorides or anhydrides and a base.
Cyclization: Excess anhydride or prolonged reaction time.
Major Products:
Esterification: Esters of this compound.
Acylation: Amides of this compound.
Cyclization: Azlactones or diketopiperazines.
Scientific Research Applications
3-Amino-4-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-methylheptanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can participate in transamination reactions, where it transfers its amino group to other molecules, forming new amino acids and keto acids. This process is catalyzed by specific enzymes and is crucial in amino acid metabolism .
Comparison with Similar Compounds
- 3-Amino-4-methylhexanoic acid
- 3-Amino-4-methylpentanoic acid
- 3-Amino-4-methylbutanoic acid
Comparison: 3-Amino-4-methylheptanoic acid is unique due to its specific chain length and the position of its functional groups. Compared to its shorter-chain analogs, it may exhibit different physical properties and reactivity, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-amino-4-methylheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-6(2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXSSIOFPDHUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392224 | |
Record name | 3-amino-4-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204191-41-3 | |
Record name | 3-Amino-4-methylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204191-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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